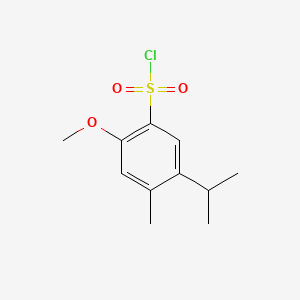
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 889939-83-7 . It has a molecular weight of 262.76 and its IUPAC name is 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 . This code represents the compound’s molecular structure, which includes 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.76 . It’s typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment : A study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine and evaluated their inhibitory effects on acetylcholinesterase, which is significant in Alzheimer's disease treatment. One of the compounds showed considerable acetylcholinesterase inhibitory activity, suggesting its potential as a lead structure for designing more potent inhibitors (Abbasi et al., 2018).
Zinquin-Related Fluorophore Synthesis : In another study, the synthesis of isomers of a Zinquin-related fluorophore was described. These compounds showed shifts in their ultraviolet/visible spectra upon addition of Zn(II) and have potential applications in fluorescence spectroscopy (Kimber et al., 2003).
Enzyme Inhibition : Norpseudoephedrine-derived compounds, including a 2-methoxy-3-sulfonyl-1,3-oxazolidine, were synthesized and demonstrated high diastereoselectivity, showing potential as enzyme inhibitors (Conde-Frieboes & Hoppe, 1992).
Polymer Chemistry : A study investigated the efficiency of p-toluenesulfonyl chloride as an initiator for polymerization under atom transfer radical polymerization (ATRP) conditions, contributing to the understanding of initiator efficiency in polymer chemistry (Gurr et al., 2005).
Dye Intermediates Synthesis : Research on the synthesis and characterization of dye intermediates containing sulfonamide as a linking group was conducted, which is relevant to the production of dyes and pigments (Bo, 2007).
Therapeutic Agents for Alzheimer's Disease : A study synthesized triazole analogues, starting from 4-methoxybenzenesulfonyl chloride, and evaluated them for enzyme inhibitory activities. These compounds showed potential as therapeutic agents for Alzheimer's disease (Virk et al., 2018).
Functional Polymers Synthesis : Research on the synthesis of mono- or di-substituted resorcinols and phloroglucinols explored their applications in the development of functional polymers (Xi et al., 1984).
Antibacterial Agents Synthesis : A study synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and found them to be potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Safety And Hazards
The compound is associated with some safety hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)10(15-4)5-8(9)3/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIMBVGQPUWCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

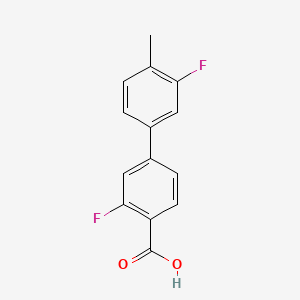
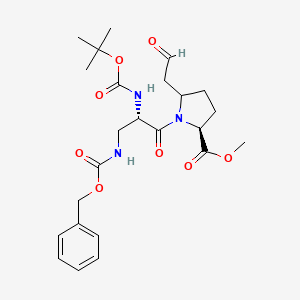
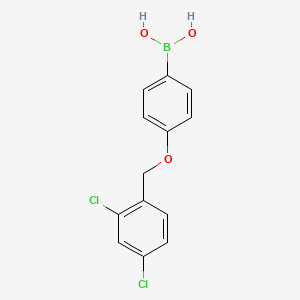
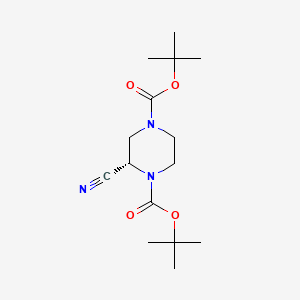
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)
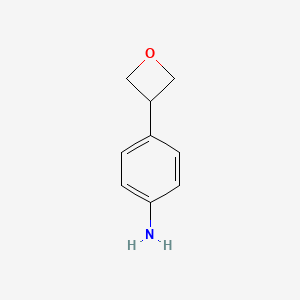
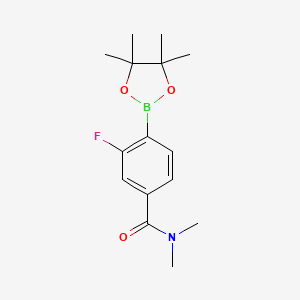
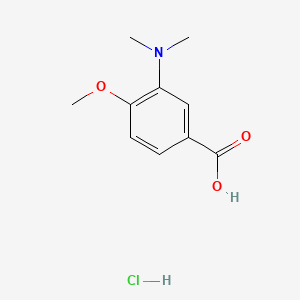
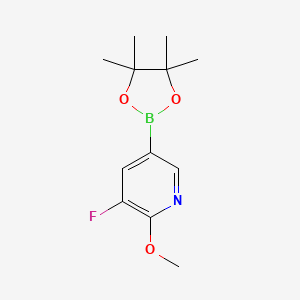
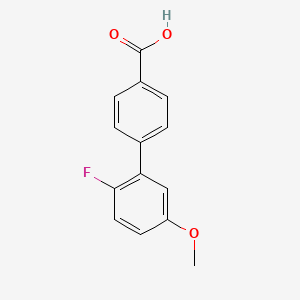
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B572118.png)
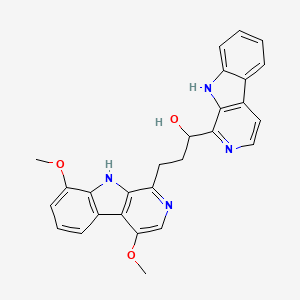
![Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B572120.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9r)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B572121.png)